9-(4-chlorophenyl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
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Overview
Description
9-(4-CHLOROPHENYL)-4-ETHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is a heterocyclic compound that belongs to the class of oxazine derivatives This compound is characterized by the presence of a chromeno-oxazine core structure, which is known for its diverse biological activities
Preparation Methods
The synthesis of 9-(4-CHLOROPHENYL)-4-ETHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE can be achieved through a microwave-assisted three-component one-pot Mannich reaction. This method involves the reaction of a coumarin derivative, an amine, and formaldehyde under microwave irradiation. The reaction conditions typically include a solvent such as ethanol and a catalyst like p-toluenesulfonic acid. The use of microwave irradiation significantly reduces the reaction time and increases the yield of the desired product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include oxazine derivatives with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically yield reduced forms of the oxazine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group. .
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds. Its unique structure allows for the development of novel chemical entities with potential biological activities.
Biology: The compound exhibits significant antifungal and antimicrobial activities.
Medicine: Due to its anti-inflammatory properties, the compound is being investigated as a potential therapeutic agent for treating inflammatory disorders.
Mechanism of Action
The mechanism of action of 9-(4-CHLOROPHENYL)-4-ETHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE involves the inhibition of key enzymes and signaling pathways. For instance, the compound has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which play crucial roles in the inflammatory response. By suppressing these pathways, the compound effectively reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) .
Comparison with Similar Compounds
Similar compounds to 9-(4-CHLOROPHENYL)-4-ETHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE include other oxazine derivatives and coumarin-based compounds. Some of these compounds include:
9,10-Dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one: This compound shares a similar core structure and exhibits comparable anti-inflammatory properties.
Coumarin derivatives: These compounds are known for their wide range of biological activities, including anticoagulant, anticancer, and antifungal properties.
Quinazolinone derivatives: These compounds also exhibit significant biological activities, such as antimicrobial and anti-inflammatory effects.
The uniqueness of 9-(4-CHLOROPHENYL)-4-ETHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE lies in its specific structural features and the combination of biological activities it possesses, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H16ClNO3 |
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Molecular Weight |
341.8 g/mol |
IUPAC Name |
9-(4-chlorophenyl)-4-ethyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C19H16ClNO3/c1-2-12-9-18(22)24-19-15(12)7-8-17-16(19)10-21(11-23-17)14-5-3-13(20)4-6-14/h3-9H,2,10-11H2,1H3 |
InChI Key |
QWWJQRLSPWFNGN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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